Cas no 1504604-38-9 (2-(1,2-thiazol-4-yl)propanoic acid)

2-(1,2-thiazol-4-yl)propanoic acid structure
1504604-38-9 structure
Product Name:2-(1,2-thiazol-4-yl)propanoic acid
CAS No:1504604-38-9
MF:C6H7NO2S
MW:157.190280199051
CID:6131287
PubChem ID:165495485
Update Time:2025-11-01

2-(1,2-thiazol-4-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(1,2-thiazol-4-yl)propanoic acid
    • EN300-1139284
    • 1504604-38-9
    • Inchi: 1S/C6H7NO2S/c1-4(6(8)9)5-2-7-10-3-5/h2-4H,1H3,(H,8,9)
    • InChI Key: XBKRTPLGYQRFSM-UHFFFAOYSA-N
    • SMILES: S1C=C(C=N1)C(C(=O)O)C

Computed Properties

  • Exact Mass: 157.01974964g/mol
  • Monoisotopic Mass: 157.01974964g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 78.4Ų

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Additional information on 2-(1,2-thiazol-4-yl)propanoic acid

2-(1,2-thiazol-4-yl)propanoic acid and its CAS Number 1504604-38-9: A Comprehensive Overview of Its Chemical Properties, Applications, and Research Progress

2-(1,2-thiazol-4-yl)propanoic acid, with the systematic name 2-(1,2-thiazol-4-yl)propanoic acid and the chemical identifier CAS No. 1504604-38-9, represents a significant compound in the field of medicinal chemistry. This molecule belongs to the class of heterocyclic carboxylic acids, characterized by the presence of a thiazole ring fused to a propionic acid chain. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a critical structural component in numerous biologically active molecules, including antibiotics, antifungals, and antitumor agents. The functional group of 2-(1,2-thiazol-4-yl)propanoic acid—the carboxylic acid moiety—enhances its reactivity and potential for further chemical modifications, making it a versatile building block in synthetic chemistry.

Recent studies have highlighted the unique chemical properties of 2-(1,2-thiazol-4-yl)propanoic acid. Its molecular structure, with a molecular formula of C6H7NN2O2S, confers specific physicochemical characteristics, such as solubility in polar solvents and a high melting point. The thiazole ring contributes to the compound's stability under various reaction conditions, while the carboxylic acid group allows for the formation of ester or amide derivatives, which are often employed in drug development. These properties make 2-(1,2-thiazol-4-yl)propanoic acid a promising candidate for applications in pharmaceuticals, agrochemicals, and materials science.

One of the most notable areas of research involving 2-(1,2-thiazol-4-yl)propanoic acid is its potential as a therapeutic agent. Recent advancements in medicinal chemistry have demonstrated its ability to modulate biological pathways associated with inflammation and oxidative stress. For instance, a 2023 study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of 2-(1,2-thiazol-4-yl)propanoic acid derivatives. The research revealed that these compounds can inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses. This finding underscores the compound's potential in the development of novel anti-inflammatory drugs, particularly for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Moreover, 2-(1,2-thiazol-4-yl)propanoic acid has shown promise in the field of cancer research. A 2024 study published in ACS Chemical Biology investigated its antitumor activity against various cancer cell lines. The study found that the compound exhibits selective cytotoxicity toward cancer cells while sparing normal cells, suggesting its potential as a targeted therapy agent. The mechanism of action involves the induction of apoptosis through the disruption of mitochondrial function and the inhibition of DNA replication. These findings highlight the compound's dual functionality as both an anti-inflammatory and antitumor agent, positioning it as a valuable candidate for further exploration in oncology.

In addition to its therapeutic applications, 2-(1,2-thiazol-4-yl)propanoic acid has attracted attention in the development of advanced materials. Its thiazole ring provides structural rigidity and thermal stability, making it suitable for use in polymer science. A 2023 paper in Macromolecular Chemistry and Physics reported the synthesis of a novel polymer incorporating 2-(1,2-thiazol-4-yl)propanoic acid as a monomer unit. The resulting polymer demonstrated exceptional mechanical strength and resistance to thermal degradation, making it a potential candidate for applications in aerospace and electronics industries. These properties are attributed to the robust conjugated system within the thiazole ring, which enhances the intermolecular interactions in the polymer matrix.

The synthesis of 2-(1,2-thiazol-4-yl)propanoic acid is another area of active research. Traditional methods often involve multi-step reactions with low yields, but recent advancements have led to more efficient synthetic routes. A 2023 study published in Organic Letters described a one-pot synthesis method using microwave-assisted conditions. This approach significantly reduced reaction time and improved the yield, making the compound more accessible for large-scale applications. The study also emphasized the importance of reaction conditions, such as temperature and solvent choice, in achieving optimal results. These findings are crucial for the industrial production of 2-(1,2-thiazol-4-yl)propanoic acid, as they ensure cost-effectiveness and scalability.

Furthermore, the environmental impact of 2-(1,2-thiazol-4-yl)propanoic acid is a growing area of concern. While the compound itself is not classified as a hazardous substance, its derivatives and byproducts may require careful management to prevent ecological damage. A 2024 review in Green Chemistry discussed the importance of sustainable synthesis methods and the development of biodegradable derivatives. The review highlighted the need for further research into the long-term effects of the compound on aquatic ecosystems and the potential for its use in biodegradable materials. These considerations are essential for ensuring the responsible application of 2-(1,2-thiazol-4-yl)propanoic acid in both industrial and environmental contexts.

Overall, 2-(1,2-thiazol-4-yl)propanoic acid with CAS No. 1504604-38-9 represents a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and functional groups provide a foundation for diverse applications, from pharmaceuticals to advanced materials. Ongoing research continues to uncover new properties and applications, reinforcing its importance in modern chemistry. As the field of medicinal and materials science evolves, the role of 2-(1,2-thiazol-4-yl)propanoic acid is likely to expand, offering new opportunities for innovation and discovery.

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